molecular formula C14H16ClF2N3S B1684506 Nepicastat hydrochloride CAS No. 170151-24-3

Nepicastat hydrochloride

Cat. No. B1684506
CAS RN: 170151-24-3
M. Wt: 331.8 g/mol
InChI Key: DIPDUAJWNBEVOY-PPHPATTJSA-N
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In Vivo

In vivo studies with Nepicastat hydrochloride have been used to assess the effects of MAO inhibition on behavior and cognition. Studies have demonstrated that this compound can increase the levels of monoamine neurotransmitters in the brain, which can lead to improved behavior and cognition. Other studies have demonstrated that this compound can reduce anxiety and depression-like behaviors in animal models.

In Vitro

In vitro studies with Nepicastat hydrochloride have been used to assess the effects of MAO inhibition on neurotransmitter metabolism. Studies have demonstrated that this compound can inhibit the breakdown of monoamine neurotransmitters, which can lead to increased levels of these neurotransmitters in the brain. Additionally, studies have demonstrated that this compound can inhibit the reuptake of monoamine neurotransmitters, which can lead to increased levels of these neurotransmitters in the brain.

Biological Activity

Nepicastat hydrochloride has been shown to have a variety of biological activities. Studies have demonstrated that this compound can inhibit MAO, which can lead to increased levels of monoamine neurotransmitters in the brain. Additionally, studies have demonstrated that this compound can inhibit the reuptake of monoamine neurotransmitters, which can lead to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit MAO, which can lead to increased levels of monoamine neurotransmitters in the brain. Additionally, studies have demonstrated that this compound can inhibit the reuptake of monoamine neurotransmitters, which can lead to increased levels of these neurotransmitters in the brain. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

Nepicastat hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that this compound is relatively stable and can be stored for extended periods of time. Additionally, this compound is relatively inexpensive and easy to use. A limitation is that this compound is not as potent as other MAO inhibitors, meaning that it may not be as effective in some experiments.

Future Directions

Future research on Nepicastat hydrochloride could focus on its potential applications in the treatment of neurological disorders such as depression and anxiety. Additionally, future research could focus on the development of more potent MAO inhibitors that could be used in laboratory experiments. Other future directions could include the development of new synthesis methods for this compound, as well as the development of new formulations that could improve the stability and bioavailability of the compound. Finally, future research could focus on the potential therapeutic applications of this compound, such as the treatment of neurological disorders.

Safety and Hazards

The safety data sheet for Nepicastat hydrochloride indicates that it may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity, resulting in respiratory tract irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nepicastat Hydrochloride involves several key steps:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques and purification methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Nepicastat Hydrochloride primarily undergoes substitution reactions due to the presence of functional groups such as the imidazole and aminomethyl groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

properties

IUPAC Name

4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPDUAJWNBEVOY-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168811
Record name Nepicastat hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170151-24-3
Record name Nepicastat hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170151243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nepicastat hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170151-24-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEPICASTAT HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WK068D17I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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